1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol
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Overview
Description
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is a chemical compound known for its unique structure and reactivity. It contains a dinitrophenyl group, an amino group, an isocyano group, and a hydroxyl group. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol typically involves the reaction of 2,4-dinitroaniline with ethyl isocyanate in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-Dinitroaniline+Ethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The isocyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion of nitro groups to amino groups, resulting in compounds like 2,4-diaminophenyl derivatives.
Substitution: Formation of substituted urea or carbamate derivatives.
Scientific Research Applications
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in multiple pathways:
Molecular Targets: Enzymes, proteins, and nucleophiles.
Pathways Involved: The compound can act as an inhibitor or activator of enzymatic reactions, depending on the specific target and conditions.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA):
1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide (FDLA): A derivative of FDAA, used for improved chiral separation in chromatography.
Uniqueness
1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol is unique due to its combination of functional groups, which provides versatility in chemical reactions and applications. Its ability to undergo multiple types of reactions and its use in various fields of research highlight its distinct properties compared to similar compounds.
Properties
CAS No. |
56667-05-1 |
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Molecular Formula |
C9H8N4O5 |
Molecular Weight |
252.18 g/mol |
IUPAC Name |
1-(2,4-dinitroanilino)-1-isocyanoethanol |
InChI |
InChI=1S/C9H8N4O5/c1-9(14,10-2)11-7-4-3-6(12(15)16)5-8(7)13(17)18/h3-5,11,14H,1H3 |
InChI Key |
KXYIWPWIPDXTEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])([N+]#[C-])O |
Origin of Product |
United States |
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